1-(4-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(4-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinolines It is characterized by the presence of a 4-fluorobenzoyl group attached to the tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 1,2,3,4-tetrahydroquinoline with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to interact with biological macromolecules, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline
- 1-(4-Bromobenzoyl)-1,2,3,4-tetrahydroquinoline
- 1-(4-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-(4-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic molecules, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCWGXKBWODTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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